Product packaging for Sclerophytin E(Cat. No.:)

Sclerophytin E

Cat. No.: B1257051
M. Wt: 380.5 g/mol
InChI Key: MISONEVIRFNWCQ-UTEQDJHMSA-N
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Description

Sclerophytin E is a eunicellin-based diterpenoid, a class of marine natural products primarily isolated from soft corals. Compounds in this structural family, such as the well-studied Sclerophytin A, are known for their complex molecular architectures and have demonstrated significant biological activities in scientific research, including potent cytotoxic effects against various cancer cell lines. Due to its complex structure and potential bioactivity, this compound is a compound of interest in pharmacological and organic chemistry research for investigating structure-activity relationships, mechanism of action, and as a target for total synthesis. This product is sold for laboratory research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H36O5 B1257051 Sclerophytin E

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H36O5

Molecular Weight

380.5 g/mol

IUPAC Name

[(1R,2R,6R,7R,8R,9R,12S,13S)-12,13-dihydroxy-9,13-dimethyl-3-methylidene-6-propan-2-yl-15-oxatricyclo[6.6.1.02,7]pentadecan-9-yl] acetate

InChI

InChI=1S/C22H36O5/c1-12(2)15-8-7-13(3)18-16-11-21(5,25)17(24)9-10-22(6,27-14(4)23)20(26-16)19(15)18/h12,15-20,24-25H,3,7-11H2,1-2,4-6H3/t15-,16-,17+,18-,19-,20-,21+,22-/m1/s1

InChI Key

MISONEVIRFNWCQ-UTEQDJHMSA-N

Isomeric SMILES

CC(C)[C@H]1CCC(=C)[C@H]2[C@@H]1[C@@H]3[C@](CC[C@@H]([C@@](C[C@H]2O3)(C)O)O)(C)OC(=O)C

Canonical SMILES

CC(C)C1CCC(=C)C2C1C3C(CCC(C(CC2O3)(C)O)O)(C)OC(=O)C

Synonyms

sclerophytin E

Origin of Product

United States

Isolation and Biosynthetic Investigations of Sclerophytin E

Natural Sources and Isolation Procedures

Sclerophytin E has been identified in various soft coral species, highlighting the rich biodiversity of marine environments as a source of novel chemical structures. Its isolation typically involves comprehensive extraction and purification techniques tailored for marine natural products.

Isolation from Sclerophytum capitalis and Related Soft Corals

This compound has been isolated from the soft coral Sclerophytum capitalis. This species is also known to yield other related diterpenoids, such as sclerophytins A, B, C, and F wikipedia.orgnih.govwikipedia.orgmetabolomicsworkbench.org. Beyond Sclerophytum capitalis, this compound (compound 9) and Sclerophytin C (compound 7) have been identified in the marine invertebrate Cladiella australis wikipedia.org. Furthermore, related derivatives, including litophynin E (compound 11) and 6-isovaleroyl this compound (compound 14), have also been found in association with this compound wikipedia.org. Another derivative, krempfielin M (compound 4), which is a C-12 hydroxylated this compound, was isolated from the Taiwanese soft coral Cladiella krempfi metabolomicsworkbench.org. The cladiellins, also known as eunicellins, are a broad family of C2–C11 cyclized cembranoids to which this compound belongs wikipedia.orgwikipedia.orguni.lu.

Isolation from Sinularia multiflora

This compound (compound 4) has also been successfully isolated from the extract of the soft coral Sinularia multiflora, specifically from specimens collected in the South China Sea lipidmaps.orgnih.gov. The structural elucidation of this compound from this source was achieved through detailed spectroscopic analysis and comparison with existing literature data lipidmaps.org.

Advanced Extraction and Purification Methodologies

The isolation of marine natural products like this compound typically employs a combination of traditional and advanced extraction and purification techniques. Initial extraction often involves solvents such as chloroform-methanol mixtures. Subsequent purification steps commonly utilize various chromatographic techniques, including column chromatography, high-pressure liquid chromatography (HPLC), and thin-layer chromatography (TLC). These methods are crucial for separating, isolating, purifying, identifying, and quantifying the desired compounds from complex crude extracts.

Beyond traditional approaches, advanced extraction methodologies are continually being developed to enhance yield and purity. These include techniques such as supercritical fluid extraction, enzyme-assisted extraction, and ultrasound-assisted extraction. While specific advanced methods exclusively used for this compound were not detailed, these techniques represent the cutting edge in marine natural product isolation and are broadly applicable to diterpenoids.

Proposed Biosynthetic Pathways for C2–C11 Cyclized Cembranoids

The biosynthesis of diterpenoids, including the C2–C11 cyclized cembranoids like this compound, is a complex enzymatic process originating from a common isoprenoid precursor. While the precise biosynthetic pathways for this specific class of marine natural products are not yet fully elucidated, plausible hypotheses have been proposed based on the known mechanisms of terpenoid biosynthesis. uni.lu

Precursor Identification and Enzymatic Transformations

The universal precursor for diterpenoids is geranylgeranyl diphosphate (B83284) (GGPP). The initial steps in diterpenoid biosynthesis involve key enzymatic transformations catalyzed by prenyltransferases (PTs) and terpene synthases (TPSs). PT enzymes are responsible for determining the length of the prenyl carbon chain, while TPS enzymes play a critical role in generating the structural complexity of the molecular scaffolds by forming various ring structures. These enzymatic reactions are crucial for introducing specific stereochemistry and building the intricate structures characteristic of natural products.

Synthetic Strategies and Chemical Transformations of Sclerophytin E and Its Core Scaffolds

Strategic Approaches to the Total Synthesis of Eunicellin (B1253447) Diterpenoids

The eunicellin diterpenoids, a class of marine natural products, are characterized by a complex tricyclic carbon skeleton featuring a fused hydrobenzofuran or hydronaphthalene core embedded within a ten-membered oxonane (B1215061) ring. Their intricate architectures and significant biological activities have made them compelling targets for total synthesis. Synthetic strategies towards these molecules, including Sclerophytin E, often navigate the challenges of constructing the sterically congested polycyclic system and controlling the stereochemistry of multiple chiral centers. Common approaches involve the strategic formation of the ten-membered ring, often via macrocyclization techniques, followed by or preceded by the construction of the fused bicyclic system.

Retrosynthetic Analysis of Sclerophytin Architectures

Retrosynthetic analysis is the process of deconstructing a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. amazonaws.combluffton.eduslideshare.net For sclerophytin architectures, the analysis typically begins by disconnecting the most complex features. A common retrosynthetic plan for a related compound, sclerophytin A, involves key disconnections that simplify the molecule into more manageable fragments. nih.gov

One strategic disconnection is the ring-closing olefin metathesis (RCM) to form the ten-membered oxonene ring, which simplifies the target molecule into an acyclic triene precursor. nih.gov Further disconnection of this precursor often involves a radical cyclization to form the tetrahydrofuran (B95107) ring, a core component of the eunicellin scaffold. nih.gov This leads back to a simpler, stereochemically defined cyclic acetal, which can be derived from a readily available chiral starting material like geranial. nih.gov This approach highlights a convergent strategy where key fragments are synthesized separately before being joined and cyclized.

Another approach, employed in the synthesis of the purported structure of sclerophytin F, disconnects the tricyclic core through an intermolecular Diels–Alder reaction. acs.org This simplifies the molecule into a dienophile and a diene containing the oxabicyclic framework. This framework itself can be traced back to a simpler precursor through a rearrangement of a catalytically generated ylide-like intermediate. acs.org This retrosynthetic strategy effectively breaks down the complex target into components that can be assembled using powerful and predictable chemical reactions.

Target CoreKey Disconnection StrategyResulting Precursor TypeReference Example
Sclerophytin A CoreRing-Closing Metathesis (RCM)Acyclic TrieneWang et al. (2010) nih.gov
Sclerophytin A Core6-exo-trig Radical CyclizationFunctionalized Cyclic AcetalWang et al. (2010) nih.gov
Sclerophytin F CoreIntermolecular Diels–Alder ReactionDiene and DienophileCrimmins & DeBaillie (2006) acs.org
Sclerophytin F CoreYlide-like Intermediate RearrangementOxabicyclo[6.2.1]-5-undecen-9-oneCrimmins & DeBaillie (2006) acs.org

Key Methodologies in Complex Diterpene Synthesis

The construction of complex diterpenes like this compound relies on a toolkit of powerful and stereoselective chemical reactions. These methodologies are essential for assembling the intricate carbon skeleton and installing the correct stereochemistry.

The intramolecular Diels–Alder (IMDA) reaction is a powerful tool in organic synthesis for the construction of polycyclic systems with high stereoselectivity. wikipedia.orgrsc.org In this reaction, a molecule containing both a diene and a dienophile undergoes a cycloaddition to form a fused or bridged cyclic structure. wikipedia.org This strategy has been pivotal in the synthesis of various natural products. rsc.org In the context of eunicellin synthesis, a highly diastereoselective IMDA reaction has been used to form the hydrobenzofuran portion of the molecule, demonstrating its effectiveness in creating the core bicyclic system of these complex natural products. nih.gov The conformational constraints of the tether connecting the diene and dienophile often lead to predictable and highly controlled stereochemical outcomes. wikipedia.org

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones by reacting them with a phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.orgnih.gov This reaction is fundamental in carbon-carbon bond formation and is particularly useful for introducing methylene (B1212753) groups or constructing more complex olefin structures. wikipedia.org Variations of the Wittig reaction, such as the Schlosser modification, allow for enhanced stereochemical control, favoring the formation of (E)-alkenes, whereas the standard reaction with non-stabilized ylides often yields (Z)-alkenes. wikipedia.orgharvard.edu In the synthesis of complex molecules, the Horner-Wadsworth-Emmons (HWE) reaction, a variation using phosphonate (B1237965) carbanions, is often preferred as it typically provides excellent (E)-selectivity and the phosphate (B84403) byproducts are water-soluble, simplifying purification. wikipedia.org These olefination methods are crucial for building the carbon chains necessary for subsequent cyclization reactions in diterpene synthesis.

ReactionReactantsPrimary ProductTypical Stereoselectivity
Wittig Reaction (unstabilized ylide)Aldehyde/Ketone + Phosphonium YlideAlkene(Z)-Alkene wikipedia.org
Wittig Reaction (stabilized ylide)Aldehyde/Ketone + Phosphonium YlideAlkene(E)-Alkene wikipedia.org
Schlosser ModificationAldehyde/Ketone + Phosphonium YlideAlkene(E)-Alkene wikipedia.orgharvard.edu
Horner-Wadsworth-Emmons (HWE)Aldehyde/Ketone + Phosphonate CarbanionAlkene(E)-Alkene wikipedia.org

Ring-closing metathesis (RCM) is a powerful and versatile reaction in organic synthesis used to form unsaturated rings of various sizes. wikipedia.org The reaction utilizes metal catalysts, most notably those based on ruthenium (developed by Robert H. Grubbs) and molybdenum (developed by Richard R. Schrock), to facilitate the intramolecular coupling of two terminal alkenes, forming a cycloalkene and releasing ethylene (B1197577) gas. wikipedia.org RCM has proven particularly effective in the synthesis of macrocycles, which are common structural motifs in natural products. wikipedia.orgrsc.org In the synthesis of eunicellin diterpenoids, RCM is a key strategy for constructing the large ten-membered oxonene ring, as demonstrated in the total synthesis of ophirin B and sclerophytin A. nih.govnih.gov Its functional group tolerance and reliability have made it a favored method for late-stage macrocyclizations in complex total synthesis. wikipedia.org

Epoxides are versatile intermediates in organic synthesis due to the ring strain that makes them susceptible to ring-opening by various nucleophiles. encyclopedia.pub This reactivity can be harnessed to install functional groups with precise stereochemical control. A notable application in the synthesis of sclerophytin A is a novel stereoconvergent epoxide hydrolysis. nih.govnih.gov In this process, a mixture of epoxide diastereomers is converted into a single product stereoisomer. nih.gov The reaction proceeds by first subjecting the epoxide mixture to conditions that selectively consume one isomer (e.g., hydrolysis with LiOH). Then, a Lewis acid, such as Sc(OTf)₃, is added, which facilitates the rearrangement of the remaining epoxide and the hydrolyzed product into a single, thermodynamically favored hemiketal. nih.gov This strategy is highly efficient as it funnels two stereochemical pathways into a single desired outcome, avoiding the need for a stereoselective epoxidation or the separation of diastereomers. nih.gov

Radical Cyclization Strategiesnih.govwikipedia.org

Radical cyclization reactions are powerful methods for constructing cyclic systems, valued for their mild conditions and high functional group tolerance. wikipedia.org In the context of sclerophytin synthesis, a key strategy involves a tin-free, indium-promoted radical cyclization. nih.govnih.gov This transformation is a critical step in forming the core bicyclic structure of the molecule.

The synthesis of (-)-sclerophytin A utilizes a Shibata-Baba indium-promoted reductive radical cyclization. nih.govacs.org The process begins with an α-iodinated intermediate, which, when treated with indium(III) chloride (InCl₃) and sodium borohydride (B1222165) (NaBH₄), undergoes a 6-exo-trig radical cyclization. nih.gov This reaction proceeds with high stereoselectivity, yielding the desired cyclized product with a greater than 10:1 diastereomeric ratio. nih.gov The high degree of stereocontrol is attributed to the reaction proceeding through a specific transition state. nih.gov The efficiency of this indium-promoted reaction is comparable to traditional tin-based methods, such as those using triphenyltin (B1233371) hydride (Ph₃SnH) and azobisisobutyronitrile (AIBN). nih.gov

Table 1: Key Features of the Indium-Promoted Radical Cyclization

Feature Description Source
Reaction Type Shibata-Baba Reductive Radical Cyclization nih.gov
Promoter Indium(III) chloride (InCl₃) nih.gov
Reductant Sodium borohydride (NaBH₄) nih.gov
Cyclization Mode 6-exo-trig nih.gov
Stereoselectivity >10:1 d.r. nih.gov

| Yield | 56% | nih.gov |

Oxonium Ylide and Sigmatropic Rearrangementsacs.orgnih.govescholarship.org

Oxonium ylides are reactive intermediates that can undergo sigmatropic rearrangements to form complex cyclic ethers. acs.orgescholarship.org These rearrangements, particularly the nih.govnih.gov-sigmatropic rearrangement, are powerful tools in organic synthesis for constructing tetrahydrofuran and tetrahydropyran (B127337) rings, which are core components of sclerophytins. nih.gov

The general process involves the generation of an oxonium ylide, often catalyzed by transition metals like rhodium or copper from diazo compounds. escholarship.org Once formed, the ylide can undergo a concerted nih.govnih.gov-sigmatropic rearrangement, which is a thermally allowed pericyclic reaction. This process is known for its high stereoselectivity, as the stereochemical information from the starting material is efficiently transferred to the product through a well-defined cyclic transition state. nih.gov While direct application to this compound is not detailed in the provided context, this strategy is highly relevant for the synthesis of the polycyclic ether skeletons characteristic of the cladiellin family. nih.gov The controlled formation and subsequent rearrangement of oxonium ylides offer a robust method for assembling the intricate oxygenated frameworks of these natural products. escholarship.org

Enantioselective Synthesis of Sclerophytin Core Structuresnih.govacs.org

The enantioselective synthesis of the sclerophytin core is crucial for accessing the biologically active form of the natural product. A successful total synthesis of (-)-sclerophytin A was achieved in 13 steps starting from the achiral compound geranial. nih.govnih.govacs.org This synthesis establishes the absolute stereochemistry early on and carries it through a series of transformations.

Key strategic elements of this synthesis include an asymmetric methallylation, a stereoselective Oshima-Utimoto reaction, the previously mentioned indium-promoted radical cyclization, and a novel stereoconvergent epoxide hydrolysis. nih.govacs.org The convergence of these methods allows for the efficient and controlled construction of the complex tetracyclic core of sclerophytin. nih.gov

Chiral Auxiliary and Asymmetric Catalysis Approachesnih.govddugu.ac.in

Asymmetric catalysis is a cornerstone of modern enantioselective synthesis, allowing for the creation of chiral molecules from achiral starting materials using a chiral catalyst. ddugu.ac.in In the synthesis of (-)-sclerophytin A, the initial stereocenter is set using a Brown methallylation of geranial. nih.gov

This reaction serves as a prime example of asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other. ddugu.ac.in The process yields the required allylic alcohol intermediate with a high degree of enantiomeric purity (98% enantiomeric excess). nih.gov This initial chiral center then directs the stereochemical outcome of subsequent reactions, including the critical radical cyclization step, demonstrating the power of installing chirality early in a synthetic sequence. Chiral auxiliaries, which are stereogenic groups temporarily incorporated into a substrate to control stereochemistry, represent another common strategy in asymmetric synthesis, though the highlighted sclerophytin synthesis relies on asymmetric catalysis. wikipedia.org

Stereocontrol in Polycyclic Ether Formationnih.govnih.gov

The formation of the fused polycyclic ether skeleton of sclerophytins requires precise stereocontrol. nih.gov A key challenge is the trans-dioxygenation of a trisubstituted alkene in a late-stage intermediate. This was addressed in the synthesis of (-)-sclerophytin A through a novel stereoconvergent epoxide hydrolysis. nih.gov

The process begins with a non-stereoselective epoxidation of a ketone intermediate, which produces a mixture of α and β epoxides. nih.gov A stereoconvergent hydrolysis was developed to convert this mixture into a single desired product. The strategy involves a two-step, one-pot process. First, the epoxide mixture is treated with lithium hydroxide (B78521) (LiOH), which selectively consumes the α-epoxide. Following neutralization, a Lewis acid, scandium(III) triflate (Sc(OTf)₃), is added. This acid catalyzes the ring-opening of the remaining β-epoxide, leading to the formation of the desired hemiketal as a single stereoisomer in high yield (88%). nih.gov This elegant solution demonstrates a sophisticated method for controlling the stereochemistry during the formation of the polycyclic ether core. nih.govnih.gov

Table 2: Stereoconvergent Epoxide Hydrolysis Sequence

Step Reagents Outcome Source
Epoxidation Peracid Mixture of α-9 and β-9 epoxides nih.gov
Selective Opening 1. LiOH Consumes α-9 epoxide nih.gov
Cyclization 2. KHSO₄, then Sc(OTf)₃ in CH₃CN Converts β-9 to a single hemiketal (11) nih.gov

Synthesis of this compound Analogues and Derivativesucla.edu

The synthesis of analogues and derivatives of complex natural products is essential for structure-activity relationship (SAR) studies and the development of new therapeutic agents. A synthetic route has been developed to access analogues of the originally proposed, and later revised, structure of sclerophytin A. ucla.edu

This work focused on constructing a tricyclic core that retains most of the key functionalities of the parent molecule. The synthesis began with a known lactone acid derived from glutamic acid. Key steps included the conversion of a dideoxyribosyl nitrile into a methyl ketone, the addition of a silylated acetylide, and subsequent alkylation and ozonolysis steps to build the carbon framework. An aldol (B89426) condensation process was then used to construct a 3-pyrone intermediate, a core component of the targeted bicyclic analogue. ucla.edu

Design Principles for Analog Generationucla.edu

The primary design principle behind the generation of sclerophytin analogues is structural simplification while preserving key functional features. The goal is to create molecules that are easier to synthesize but still mimic the biological activity of the natural product. ucla.edu

In one reported approach, the target was a tricyclic analogue that contained the main functional groups of the parent tetracyclic sclerophytin A. ucla.edu This strategy reduces the synthetic complexity by eliminating one of the rings, making the molecule more accessible for further studies. The hypothesis was that this simplified core could be obtained through an internal alkylation of an enone anion. This design approach, focusing on a simplified but functionally rich core, is a common and effective strategy in medicinal chemistry and natural product synthesis. ucla.edu

Diversification Strategies for Structural Modifications

The intricate tricyclic core of this compound and its analogs presents a unique scaffold for chemical exploration and the development of novel bioactive compounds. Diversification strategies for modifying this complex structure are crucial for elucidating structure-activity relationships (SAR) and optimizing therapeutic potential. These strategies often involve late-stage functionalization, a powerful approach in medicinal chemistry that allows for the modification of a complex molecule in the final steps of a synthetic sequence. This avoids the need for de novo synthesis for each new analog, enabling the rapid generation of a library of related compounds.

One notable approach to diversifying the sclerophytin scaffold has been the synthesis of "sclerologs," seco-analogs that retain the hydroisobenzofuran core of the natural product while allowing for significant structural modifications. nih.gov This strategy focuses on maintaining the key structural motifs believed to be responsible for biological activity while introducing diversity at specific positions to probe their influence on potency and selectivity.

A key synthetic sequence for generating these analogs begins with a readily available chiral starting material, such as (S)-(+)-carvone, and proceeds through an aldol-cycloaldol sequence to construct the hydroisobenzofuran core. nih.gov This core can then be further functionalized to introduce a variety of substituents. For instance, aryl groups can be installed at the C2 position, and an ester group at the C9 position, allowing for the exploration of electronic and steric effects at these sites. nih.gov

The versatility of this approach is demonstrated by the synthesis of three distinct sets of hydroisobenzofuran analogs. These sets of compounds, while sharing a common core, feature different functional groups and substitution patterns, allowing for a systematic investigation of the SAR. The biological evaluation of these analogs against cancer cell lines has revealed that even simplified, seco-analogs of sclerophytin can exhibit significant growth inhibitory activity. nih.gov

For example, the most potent analogs from these studies displayed IC50 values in the low micromolar range against KB3 cells. nih.gov Further screening of a particularly active analog in the NCI 60 cell line panel showed a GI50 of 0.148 µM against the RPMI-8226 leukemia cell line and 0.552 µM against the HOP-92 non-small cell lung cancer cell line, highlighting the potential of these simplified scaffolds as starting points for the development of new anticancer agents. nih.gov

The following table summarizes the structural features of representative sclerophytin-inspired hydroisobenzofuran analogs and their corresponding biological activities.

CompoundCore ScaffoldKey ModificationsBiological Activity (IC50/GI50)Cell Line
Analog 1HydroisobenzofuranAryl group at C2, Ester at C91-3 µMKB3
Analog 6hHydroisobenzofuranSpecific aryl and ester substituents0.148 µM (GI50)RPMI-8226 Leukemia
Analog 6hHydroisobenzofuranSpecific aryl and ester substituents0.552 µM (GI50)HOP-92 Non-small cell lung cancer

These findings underscore the utility of a diversification-oriented synthetic strategy in exploring the chemical space around the sclerophytin core. By systematically modifying the peripheral functional groups while retaining the essential structural framework, it is possible to generate novel compounds with potent and selective biological activities. Future efforts in this area may focus on further late-stage functionalization of the tricyclic core to introduce a wider range of functional groups and to fine-tune the pharmacological properties of these promising natural product-inspired compounds.

Biological Activities and Mechanistic Investigations of Sclerophytin E

Other Pharmacological Effects

Beyond their cytotoxic properties, cembranoids have been investigated for a variety of other pharmacological applications.

Marine organisms, including soft corals, are a rich source of natural products with antifouling properties, which inhibit the settlement of marine invertebrates and microorganisms. While specific studies on the antifouling activity of Sclerophytin E are not available, other cembranoids have demonstrated such effects. rsc.org This bioactivity is crucial for the survival of the producing organism and presents potential for the development of environmentally friendly antifouling coatings.

Certain natural products, including some terpenoids, have been shown to interfere with the growth and development of insects. Although there is no specific data on the insect growth inhibitory properties of this compound, this remains a potential area for future investigation given the diverse biological activities of cembranoids.

Antimicrobial Properties: The marine environment is a competitive ecosystem where organisms produce chemical defenses against microbial pathogens. Cembranoids have been identified as having moderate to potent antimicrobial activity. For instance, cembranoids from Lobophytum sp. have shown inhibitory effects against bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. nih.govmdpi.com This suggests that this compound could also exhibit antimicrobial properties.

Table 2: Broader Biological Activities of Related Cembranoids

Biological Activity Source Organism (Genus) Observed Effect
Anti-inflammatory Lobophytum, Sarcophyton Inhibition of pro-inflammatory mediators semanticscholar.orgsemanticscholar.orgnih.govmdpi.comnih.govmdpi.com
Antimicrobial Lobophytum, Sarcophyton Inhibition of bacterial growth nih.govresearchgate.netmdpi.com

Mechanistic Insights and Molecular Target Identification

The elucidation of the precise mechanisms of action for many marine natural products, including those in the cladiellin diterpene family like this compound, is often a complex and challenging endeavor. Progress in this area is frequently hampered by several factors, most notably the limited availability of the pure compound.

A significant hurdle in the comprehensive study of the biological activities and mechanisms of action of this compound and other rare marine natural products is the minute quantity of the compound that can typically be isolated from its natural source. The soft coral Sclerophytum capitalis, from which this compound is derived, yields a complex mixture of related compounds, making the isolation of substantial amounts of any single constituent a formidable task.

This scarcity of material directly impacts the scope and depth of possible biological investigations. Many modern mechanistic studies, such as target identification through affinity chromatography, proteomics, or high-throughput screening, require milligram quantities of the pure substance. The process of isolating and purifying this compound often results in yields that are insufficient for such extensive biological assays.

Furthermore, the intricate chemical structure of this compound and other cladiellins presents a considerable challenge for total synthesis. While the synthesis of related compounds like Sclerophytin A has been achieved, these are often lengthy and low-yielding processes. nih.gov The development of a commercially viable synthetic route that could provide a sustainable supply of this compound for in-depth biological research has yet to be reported. Consequently, the scientific community is largely reliant on the small amounts obtained from natural extraction, which severely curtails the ability to perform the comprehensive studies necessary to fully unravel its mechanisms of action.

Due to the aforementioned limitations in material availability, specific mechanistic studies on this compound are not extensively documented in scientific literature. However, based on the known biological activities of the broader class of cladiellin and cembrane (B156948) diterpenes, several general hypotheses regarding its potential cellular and molecular pathways can be formulated.

Members of the cladiellin family, such as Sclerophytin A, have demonstrated potent cytotoxic activities against various cancer cell lines. nih.gov This suggests that this compound may also exert its effects through pathways that regulate cell proliferation, survival, and death.

Potential Cellular and Molecular Targets for Cladiellin Diterpenes:

Hypothesized Pathway Potential Molecular Targets Observed Biological Effect (in related compounds)
Induction of Apoptosis Caspases, Bcl-2 family proteinsCytotoxicity in cancer cell lines
Cell Cycle Arrest Cyclin-dependent kinases (CDKs), CyclinsInhibition of cancer cell proliferation
Anti-inflammatory Pathways NF-κB, Pro-inflammatory cytokines (e.g., TNF-α, IL-6)Reduction of inflammatory responses

It is hypothesized that these compounds could interact with key regulatory proteins involved in these processes. For instance, the cytotoxic effects of related compounds may be due to the induction of apoptosis (programmed cell death) through the activation of caspase cascades or the modulation of the Bcl-2 family of proteins. Another plausible mechanism is the induction of cell cycle arrest at different checkpoints, thereby preventing cancer cells from dividing and proliferating.

Furthermore, anti-inflammatory properties have been reported for some cembrane diterpenes. nih.gov This suggests that this compound could potentially modulate inflammatory pathways, for example, by inhibiting the activation of the transcription factor NF-κB, which is a key regulator of the inflammatory response and is often dysregulated in cancer and other diseases.

It is crucial to emphasize that these are currently hypotheses based on the activities of structurally related compounds. Definitive identification of the molecular targets and elucidation of the specific cellular and molecular pathways affected by this compound will necessitate further investigation, which is contingent on overcoming the challenge of material supply.

Structure Activity Relationship Sar Studies of Sclerophytin E and Its Analogues

Design and Synthesis of Structure-Modified Analogues for SAR

The design and synthesis of structure-modified analogues are crucial for elucidating the SAR of a lead compound. For a complex natural product like Sclerophytin E, this process typically involves systematic chemical modifications at various positions of the molecule to understand how these changes impact its biological activity rsc.orgfrontiersin.org. The goal is to identify key functional groups or structural motifs essential for activity and those that can be modified to enhance or alter the desired biological effect.

General strategies for analogue synthesis include:

Modification of peripheral groups: Altering side chains, ester groups, or hydroxyl functionalities to investigate their role in binding or activity.

Skeletal modifications: Introducing or removing rings, changing ring sizes, or altering the degree of saturation within the core structure.

Stereochemical variations: Synthesizing diastereomers or enantiomers to assess the importance of specific three-dimensional arrangements.

In the context of cembranoid diterpenes, which often possess intricate polycyclic frameworks and multiple stereocenters, the synthesis of analogues can be a multi-step process nih.govresearchgate.net. For this compound, such studies would involve a flexible and scalable synthetic strategy to generate diverse analogues. However, specific examples of designed and synthesized analogues of this compound for SAR purposes are not detailed in the provided information. Studies on related cembranoids, such as Sclerophytin A, have involved the preparation of "sclerologs" (analogues of sclerophytin A) by constructing novel scaffolds with aryl groups as C2 substituents and an ester as the C9 substituent, while retaining the isopropenyl alkene nih.gov.

Correlating Structural Features with Biological Potency and Selectivity

Correlating structural features with biological potency and selectivity is the core objective of SAR studies. This involves synthesizing a series of analogues, testing their biological activity (e.g., against specific cell lines or enzymes), and then analyzing how specific structural changes affect the observed activity nih.govnih.govnih.gov.

As specific detailed research findings for this compound's SAR are not available in the provided search results, a data table illustrating such correlations cannot be generated. However, a typical SAR data table would present the chemical structure of this compound and its analogues alongside their respective biological activities (e.g., IC50 values, inhibition percentages) in various assays.

Illustrative Data Table: this compound Analogues and Their Hypothetical Biological Potency

CompoundStructural Modification (Relative to this compound)Hypothetical Biological Activity (e.g., IC50, µM)Notes on Potency/Selectivity
This compoundParent CompoundXBaseline activity
Analogue 1Modification at R1YIncreased/Decreased activity
Analogue 2Modification at R2ZAltered selectivity
Analogue 3Stereochemical changeASignificant loss of activity

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that builds mathematical models to correlate the physicochemical properties or structural features of compounds with their biological activities jocpr.comunina.itmdpi.com. QSAR models use molecular descriptors (e.g., molecular size, shape, electronegativity, lipophilicity, hydrogen bonding capacity) to quantify the structure-activity relationship, enabling the prediction of biological activity for novel molecules based on their structural information frontiersin.orgjocpr.commdpi.com.

The development of a QSAR model for this compound would typically involve:

Data Collection: Gathering a dataset of this compound and its analogues with known biological activities.

Descriptor Calculation: Computing various molecular descriptors for each compound.

Model Building: Using statistical or machine learning techniques (e.g., linear discriminant analysis, partial least squares regression) to establish a mathematical relationship between the descriptors and the biological activity frontiersin.orgnih.govmdpi.comnih.gov.

Model Validation: Rigorously validating the model's predictive capabilities using internal and external validation metrics mdpi.comnih.gov.

QSAR models can be 2D, 3D, or 4D, depending on the type of molecular descriptors used frontiersin.orgmdpi.com. While QSAR modeling is a powerful tool in drug discovery for lead optimization and virtual screening jocpr.com, specific QSAR models developed for this compound are not detailed in the provided literature.

Identification of Key Pharmacophores

A pharmacophore represents the essential ensemble of steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interaction with a specific biological target and to trigger (or block) its biological response rsc.org. Identifying the key pharmacophores of this compound would involve defining the critical molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that are responsible for its biological activity nih.govunina.it.

Pharmacophore identification can be achieved through:

Ligand-based approaches: Analyzing a set of active compounds to identify common features and their spatial arrangement rsc.org.

Structure-based approaches: Utilizing the 3D structure of the target protein (if known) in complex with the ligand to identify key interaction points nih.gov.

For this compound, the identification of a pharmacophore would provide insights into its mechanism of action and guide the design of new compounds with improved binding affinity and biological effects. However, specific studies detailing the identification of key pharmacophores for this compound are not presented in the available search results.

Preclinical Research on Sclerophytin E in Vitro Models

In Vitro Efficacy Assessments in Disease Models

Sclerophytin E, as an eunicellin-based diterpenoid, originates from soft corals, which are known sources of diverse secondary metabolites exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, antiviral, neuroprotective, and cytotoxic properties nih.gov222.198.130.

While extensive specific in vitro efficacy data solely for this compound in various disease models are limited in current literature, research on related sclerophytins and other soft coral-derived diterpenoids provides insights into the potential pharmacological landscape of this compound class.

One notable direct efficacy assessment for this compound (compound 4) reports potent antifouling activity against the barnacle Balanus albicostatus tandfonline.com. This demonstrates a specific biological effect in an in vitro or ex vivo context, highlighting its potential in marine biotechnology applications.

Table 1: In Vitro Efficacy Assessment of this compound

CompoundSourceActivityTarget Organism/Cell LineSpecific Effect/MeasurementReference
This compoundSinularia multifloraAntifoulingBalanus albicostatusPotent activity tandfonline.com

For compounds structurally related to this compound, such as Sclerophytin A, more detailed cytotoxic activities have been documented. Sclerophytin A has demonstrated potent growth inhibitory activity against the murine L1210 leukemia cell line with an IC₅₀ value of 1.0 ng/mL nih.govnih.govresearchgate.netresearchgate.net. Furthermore, synthetic analogs of Sclerophytin A, termed "sclerologs," have shown promising anticancer activity against various human cancer cell lines, including the human epithelial carcinoma cell line (KB-3), RPMI-8226 leukemia, and HOP-92 non-small cell lung cancer cell lines nih.gov. Although specific data for this compound in these cancer models are not widely reported, the activity of its close relatives suggests a potential for similar effects within the eunicellin (B1253447) diterpenoid family clockss.org.

Table 2: In Vitro Cytotoxic Activity of Sclerophytin A and Analogs (Illustrative of Compound Class Potential)

CompoundCell Line/ModelActivity (IC₅₀/GI₅₀/LC₅₀)Reference
Sclerophytin AMurine L1210 leukemiaIC₅₀ = 1.0 ng/mL nih.govnih.govresearchgate.netresearchgate.net
Sclerophytin A Analog (e.g., Diene 6h)RPMI-8226 leukemiaGI₅₀ = 0.148 µM, LC₅₀ = 9.36 µM nih.gov
Sclerophytin A Analog (e.g., Diene 6h)HOP-92 non-small cell lung cancerGI₅₀ = 0.552 µM, LC₅₀ = 26.8 µM nih.gov
Sclerophytin A Analog (e.g., Enone 8d)RPMI-8226 leukemiaSignificant differential activity nih.gov
Sclerophytin A Analog (e.g., Enone 8d)PC-3 prostate cancerSignificant differential activity nih.gov

The broader class of diterpenes from soft corals has also been implicated in anti-inflammatory activities, often through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells vliz.benih.govsemanticscholar.org. While this compound is part of this broader group, specific data detailing its direct impact on these inflammatory pathways in cellular systems are not explicitly available in the provided search results.

High-Throughput Screening (HTS) in Drug Discovery Initiatives

High-throughput screening (HTS) is a fundamental methodology in modern drug discovery, enabling the rapid automated testing of large libraries of chemical and/or biological compounds against specific biological targets nih.govvliz.bemdpi.com. This process is crucial for identifying "hits" or "leads" that exhibit desired biological activity, accelerating target analysis, and cost-effectively screening vast compound collections nih.govmdpi.com. HTS typically involves miniaturization, automation, and sensitive assay readouts, allowing for the examination of thousands to hundreds of thousands of compounds per day vliz.bemdpi.comrhhz.net.

Although there is no direct evidence in the provided search results indicating that this compound itself has been identified through or subjected to explicit HTS initiatives, compounds derived from marine natural products, particularly those with promising biological activities like diterpenoids, are prime candidates for such screening efforts mdpi.com. The inherent structural diversity and biological potential of natural products from soft corals make them valuable additions to compound libraries used in HTS campaigns mdpi.com. The application of HTS could significantly expedite the discovery and optimization of this compound or its analogs for various therapeutic applications, allowing for a rapid assessment of its activity profile across numerous targets and disease models nih.gov.

Pharmacodynamic Studies in Cellular Systems

Pharmacodynamics (PD) is the study of how a drug affects an organism, focusing on the biochemical and physiological effects of the compound and its mechanism of action researchgate.net. In cellular systems, pharmacodynamic studies aim to elucidate how a compound interacts with its biological targets, leading to a specific cellular response. This includes investigating binding profiles to receptors or enzymes, functional consequences (e.g., agonistic/antagonistic, stimulatory/inhibitory effects), and associated cell signaling pathways.

For this compound, detailed pharmacodynamic studies in cellular systems are not extensively reported in the provided information. However, the observed antifouling activity tandfonline.com implies an underlying cellular or biochemical interaction that mediates this effect. For related compounds like Sclerophytin A, the cytotoxic activity against leukemia cells nih.govnih.govresearchgate.netresearchgate.net suggests an interaction with cellular processes critical for cell growth and survival. The limitation in obtaining sufficient quantities of natural products from their original sources often restricts the depth of such detailed mechanistic studies nih.govresearchgate.netresearchgate.net. Future pharmacodynamic investigations into this compound would ideally focus on identifying its specific molecular targets, the signaling pathways it modulates, and the dose-response relationships in relevant cellular models to fully characterize its biological effects. Such studies might involve examining its impact on protein expression (e.g., iNOS, COX-2, as seen with other anti-inflammatory marine compounds), enzyme activity, or cellular proliferation and apoptosis pathways vliz.benih.govsemanticscholar.org.

Considerations for Translational Research in Early Development

Translational research serves as a critical bridge between basic scientific discoveries made in the laboratory and their practical application in clinical settings to improve human health mdpi.com. In the early development of a compound like this compound, in vitro studies fall under the T0 or T1 phases of translational research, where basic research knowledge is translated into potential concepts or products for clinical use tandfonline.com.

For this compound, the initial isolation and characterization, along with preliminary in vitro efficacy assessments such as its antifouling activity tandfonline.com and the cytotoxic potential observed in related sclerophytins nih.govnih.govresearchgate.netresearchgate.net, represent foundational T0 research. The establishment of robust in vitro assays using cell lines or primary human/rodent cells is a crucial step in this phase, aiming to closely mimic pathophysiological processes relevant to the disease of interest tandfonline.com.

Considerations for advancing this compound into further translational development include:

Relevance of In Vitro Models: Ensuring that the chosen in vitro cellular systems accurately reflect the human disease or biological process targeted. Pathohistological evaluation can contribute to translating data from human disease into in vitro systems by determining drug-target expression and cellular location tandfonline.com.

Mechanism Elucidation: Despite challenges with natural product availability, understanding the specific mechanism of action and identifying biological targets is paramount for successful translation nih.govresearchgate.netresearchgate.net.

Structure-Activity Relationship (SAR) Studies: As seen with synthetic analogs of Sclerophytin A nih.gov, chemical synthesis and modification can provide sufficient material and enable SAR studies to optimize activity and selectivity.

Biomarker Identification: Identifying and monitoring optimal biomarkers throughout the drug discovery and development process is essential for evaluating efficacy and predicting clinical outcomes tandfonline.com.

Interdisciplinary Collaboration: Translational research inherently requires collaboration among various scientific disciplines, including chemistry, biology, pharmacology, and bioinformatics, to navigate the complex path from discovery to application mdpi.com.

The promising, albeit limited, in vitro data for this compound and its related compounds underscore the importance of continued preclinical investigation to fully unlock its therapeutic potential and guide its progression through the early stages of translational research.

Future Perspectives and Research Challenges for Sclerophytin E

Developing Scalable and Sustainable Synthetic Routes for Research Quantities

The inherent molecular complexity of cembranoid diterpenes, including Sclerophytin E, poses considerable challenges for their chemical synthesis. Total syntheses of related compounds like Sclerophytin A often require numerous steps, making their production in quantities suitable for extensive biological and pharmacological studies difficult and costly. For this compound, developing scalable and sustainable synthetic routes is a critical future perspective.

Current synthetic efforts for cembranoids often involve multi-step sequences to construct their unique tricyclic or tetracyclic cores, frequently incorporating key reactions such as intramolecular Diels-Alder cycloadditions or ring-closing metathesis. The dense functionalization and numerous stereocenters within these molecules demand highly selective and efficient transformations.

Challenges in this compound Synthesis:

Challenge Area Description
Molecular Complexity Intricate polycyclic framework with multiple chiral centers.
Stereocontrol Achieving precise control over the formation of numerous contiguous stereocenters.
Scalability Transitioning from laboratory-scale synthesis to producing larger quantities for advanced research and potential development.

| Sustainability | Minimizing waste generation, using greener reagents and solvents, and developing energy-efficient processes. |

Future research should focus on innovative synthetic strategies, such as flow chemistry, to enable more efficient and environmentally friendly production of this compound and its derivatives. Such advancements would facilitate comprehensive structure-activity relationship (SAR) studies and further biological investigations.

In-depth Mechanistic Elucidation and Molecular Target Validation

While marine natural products are recognized for their promising biological activities, detailed mechanistic elucidation and molecular target validation are often limited, especially for compounds available in small quantities from natural sources. Sclerophytin A, for instance, has demonstrated potent cytotoxic activity against the L1210 leukemia cell line. Assuming this compound shares similar or distinct bioactivities, a significant future challenge lies in thoroughly understanding how it exerts its effects at the molecular level.

Molecular target validation is a crucial step in drug discovery, aiming to confirm that a specific molecular target is directly involved in a disease mechanism and that modulating it will lead to a therapeutic effect. This process involves identifying the precise protein or other biomolecular targets with which this compound interacts, characterizing the nature of these interactions, and elucidating the downstream cellular pathways affected.

Key Research Avenues for Mechanistic Elucidation and Target Validation:

Affinity-based proteomics: Using this compound as a probe to pull down interacting proteins from cellular lysates.

Phenotypic screening coupled with target deconvolution: Observing cellular responses to this compound and then systematically identifying the underlying molecular targets responsible for these phenotypes.

Genetic approaches: Employing techniques like CRISPR-Cas9 to knock down or overexpress putative target genes and observe changes in this compound's activity.

Structural biology: Determining the co-crystal structure of this compound with its identified target(s) to understand binding modes and inform analogue design.

Exploration of Novel Biological Activities

Marine natural products are a rich source of structurally novel and biologically active compounds, often exhibiting a wide range of pharmacological properties, including antimicrobial, anti-cancer, and anti-inflammatory effects. Given the cytotoxic activity observed for Sclerophytin A and the general bioactivity profile of cembranoids, exploring novel biological activities for this compound is a significant future perspective.

Beyond the established cytotoxic potential, this compound could possess other valuable bioactivities that remain undiscovered due to limited availability or focused initial screening efforts. Future research should involve broad-spectrum biological screening against various disease models, including infectious diseases, neurodegenerative disorders, and metabolic conditions. High-throughput screening platforms could be employed to identify new therapeutic indications.

Design and Synthesis of Next-Generation this compound Analogues

The structural complexity that makes natural products challenging to synthesize also provides a fertile ground for designing and synthesizing analogues with improved pharmacological properties. The development of "sclerologs" (analogues of Sclerophytin A) has already demonstrated that simplified structures retaining the core hydroisobenzofuran moiety can exhibit anticancer activities. gla.ac.uk

For this compound, the design and synthesis of next-generation analogues represent a promising avenue to:

Enhance potency and selectivity: Modifying the structure to optimize interactions with specific molecular targets.

Improve pharmacokinetic properties: Designing analogues with better absorption, distribution, metabolism, and excretion (ADME) profiles.

Reduce toxicity: Eliminating structural features responsible for off-target effects or undesirable toxicities.

Overcome resistance mechanisms: Developing new compounds that can circumvent resistance pathways in disease.

This endeavor will require a deep understanding of this compound's structure-activity relationships, guided by mechanistic studies and computational chemistry tools like molecular docking and pharmacophore modeling.

Integration of Omics Technologies in this compound Research

The integration of multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics, lipidomics, etc.) offers a powerful approach to gain a holistic understanding of biological systems and the effects of small molecules. Applying these high-throughput technologies to this compound research can revolutionize the understanding of its biological impact.

Applications of Omics Technologies in this compound Research:

Omics Technology Potential Application for this compound Research
Transcriptomics Elucidating gene expression changes in response to this compound treatment, identifying affected pathways and potential biomarkers.
Proteomics Identifying protein abundance changes, post-translational modifications, and direct protein targets of this compound.
Metabolomics Characterizing metabolic perturbations induced by this compound, providing insights into its mechanism of action and cellular impact.
Lipidomics Studying changes in lipid profiles, which can be relevant for compounds affecting cell membranes or signaling pathways.

| Pharmacogenomics | Investigating genetic variations that influence individual responses to this compound, potentially leading to personalized therapeutic strategies. |

Integrating data from different omics layers can provide a comprehensive "system-level" view of this compound's effects, leading to the identification of new biomarkers, therapeutic targets, and a deeper understanding of disease mechanisms.

Potential Applications in Natural Product-Based Drug Discovery

Natural products have historically been, and continue to be, a pivotal source of new therapeutic agents, contributing significantly to drug discovery, particularly in areas like cancer and infectious diseases. Despite challenges such as complex chemistry and supply limitations, technological advancements are revitalizing interest in natural products as drug leads.

This compound, as a marine natural product with confirmed structure and potential bioactivity (inferred from related sclerophytins), holds promise for natural product-based drug discovery. Its unique chemical scaffold, characteristic of marine diterpenoids, offers chemical diversity not readily found in synthetic compound libraries.

Potential Applications in Drug Discovery:

Lead compound identification: this compound, or its potent analogues, could serve as a starting point for developing new drugs.

Target validation: If this compound is found to modulate a specific biological target, it can help validate that target for therapeutic intervention.

Chemical probe development: this compound could be modified to create chemical probes for studying biological processes and identifying new drug targets.

Overcoming the challenges of scalability and mechanistic understanding will be key to unlocking the full potential of this compound in the drug discovery pipeline. Collaborative efforts integrating natural product chemistry, synthetic chemistry, chemical biology, and pharmacology will be essential to translate the promise of this compound into tangible therapeutic benefits.

Q & A

Q. What are the key structural features of Sclerophytin E, and how are they confirmed experimentally?

this compound (compound 8, R¹ = H, R² = Ac) is a cembranoid diterpene with a hydroisobenzofuran core. Structural confirmation relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (HMBC, COSY, NOESY) NMR data resolve stereochemistry and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
  • X-ray Crystallography : Optional for absolute configuration determination in crystalline derivatives .

Q. What in vitro models are used to evaluate this compound’s anticancer activity?

Common methodologies include:

  • Cell Viability Assays : KB3 (human epidermoid carcinoma) and NCI-60 (60-cancer cell line) panels measure growth inhibition (GI₅₀) and lethal concentration (LC₅₀) .
  • Dose-Response Analysis : IC₅₀ values are calculated using nonlinear regression (e.g., GraphPad Prism).
  • Controls : Normalized to vehicle-treated cells and validated with positive controls (e.g., doxorubicin) .

Q. How is this compound synthesized, and what are the critical steps in its preparation?

Total synthesis involves 15–20 steps, with key milestones:

  • Core Construction : Intramolecular Diels-Alder reaction to form the hydroisobenzofuran ring .
  • Stereochemical Control : Chiral catalysts (e.g., Jacobsen’s) ensure enantioselectivity during cyclization .
  • Functionalization : Acetylation at C6 (R² = Ac) and oxidation at C3 using Dess-Martin periodinane .

Advanced Research Questions

Q. How can structural contradictions in this compound derivatives be resolved?

Contradictions (e.g., substituent regiochemistry) are addressed via:

  • Computer-Assisted Structure Elucidation (CASE) : Systems like StrucEluc analyze HMBC correlations to detect nonstandard connectivities .
  • Synthetic Validation : Comparative synthesis of proposed vs. alternative structures followed by spectral matching .
  • Dynamic NMR : Variable-temperature studies resolve conformational ambiguities .

Q. What experimental design principles optimize this compound’s synthetic yield?

Key considerations include:

  • Catalyst Screening : Testing Lewis acids (e.g., Sc(OTf)₃) for epoxide-opening efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance Diels-Alder reaction rates .
  • Protection-Deprotection Strategies : TBS groups prevent undesired side reactions during oxidation .

Q. How do stereochemical variations in this compound analogs influence bioactivity?

  • C6 Acetylation (R² = Ac vs. H) : Acetylated derivatives (e.g., this compound) show 10-fold higher potency in KB3 assays compared to deacetylated analogs .
  • C3 Hydroxyl Configuration : β-OH orientation enhances hydrogen bonding with cellular targets, improving IC₅₀ values .

Q. What statistical methods validate dose-response data in this compound studies?

  • Nonlinear Regression : Four-parameter logistic models (4PL) fit sigmoidal curves to calculate IC₅₀ .
  • Error Analysis : Bootstrap resampling estimates confidence intervals for potency metrics .
  • Multiplicity Adjustments : Bonferroni correction reduces false positives in multi-dose experiments .

Q. How should conflicting bioactivity results across studies be systematically evaluated?

  • Meta-Analysis : Pool data from independent studies to assess effect size heterogeneity (e.g., I² statistic) .
  • Confounding Variables : Control for cell line drift, serum batch variability, and assay protocols .
  • Mechanistic Follow-Up : RNA sequencing or proteomics identifies downstream targets to reconcile discrepancies .

Methodological Tables

Table 1: Key Synthetic Steps for this compound

StepReaction TypeKey Reagents/ConditionsYield (%)
1Diels-Alder CyclizationTBS-protected diene, RT78
2Epoxidationm-CPBA, CH₂Cl₂, 0°C92
3C6 AcetylationAc₂O, DMAP, CH₂Cl₂85

Table 2: Bioactivity of this compound Analogs

CompoundKB3 IC₅₀ (µM)NCI-60 GI₅₀ (µM)
This compoundHAc1.20.148 (RPMI-8226)
6-DeacetylHH12.53.8 (HOP-92)
6-IsovalerylCOi-BuAc2.71.4 (MCF7)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.